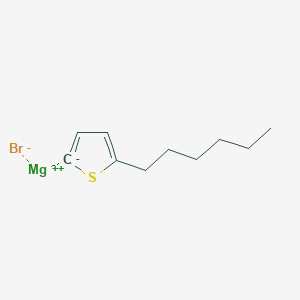

5-Hexyl-2-thienylmagnesium bromide

Description

Overview of Organometallic Reagents in Fine Chemical Synthesis

Organometallic compounds, which feature a bond between a carbon atom and a metal, are indispensable tools in modern organic synthesis. solubilityofthings.comwikipedia.org They serve as powerful reagents and catalysts in the creation of complex organic molecules, finding wide application in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.combyjus.com The unique reactivity of these compounds stems from the metallic character of the carbon atom, which often behaves as a nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. byjus.commt.com This is a fundamental process in the construction of intricate molecular architectures. tutorchase.com

The field of organometallic chemistry encompasses a wide array of metals, including main group metals like lithium and magnesium, as well as transition metals such as palladium and nickel. solubilityofthings.com This diversity gives rise to a broad spectrum of reactivity and selectivity, allowing chemists to tailor the reagent to a specific synthetic challenge. uni-muenchen.de Organometallic reagents are crucial for various transformations, including cross-coupling reactions, hydrogenations, and additions to carbonyl groups. numberanalytics.comfiveable.me Their use in fine chemical synthesis allows for the efficient and often stereoselective production of valuable compounds. pharmacompass.comnumberanalytics.com

The Grignard Reagent Class: Historical Context and Modern Relevance

Among the most important classes of organometallic compounds are the Grignard reagents, which are organomagnesium halides. britannica.comwikipedia.org Discovered in 1900 by the French chemist François Auguste Victor Grignard, these reagents revolutionized organic synthesis. thermofisher.comwikipedia.org Grignard's groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, involved the reaction of an organic halide with magnesium metal in an ethereal solvent to form the organomagnesium compound. britannica.comlycee-grignard.frwikipedia.org This discovery provided a straightforward method for creating a nucleophilic carbon species capable of attacking a wide range of electrophiles. tutorchase.com

The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen (typically bromine or chlorine). britannica.com The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base. wikipedia.orgyoutube.com This reactivity allows Grignard reagents to participate in a vast number of chemical transformations, most notably the formation of carbon-carbon bonds through reaction with carbonyl compounds like aldehydes and ketones to produce alcohols. wikipedia.orgreachemchemicals.com Despite being over a century old, the Grignard reaction remains one of the most versatile and widely used methods in organic chemistry for constructing complex molecules. numberanalytics.comthermofisher.comnumberanalytics.com Its applications range from the synthesis of natural products and pharmaceuticals, such as Tamoxifen and Atorvastatin, to the creation of polymers. tutorchase.comthermofisher.comnumberanalytics.com

Specific Focus on Thienyl Grignard Reagents and their Structural Diversity

Thienyl Grignard reagents, derived from thiophene (B33073) and its derivatives, represent a significant subclass of Grignard reagents with unique applications, particularly in the synthesis of conducting polymers and materials for organic electronics. acs.orglookchem.com These reagents are typically prepared by reacting a brominated or chlorinated thiophene with magnesium metal. acs.org The resulting organomagnesium halide can then be used in various coupling reactions to build larger thiophene-based oligomers and polymers. lookchem.com

The structural diversity of thienyl Grignard reagents is vast, allowing for the introduction of various substituents onto the thiophene ring. This tunability is crucial for controlling the electronic and physical properties of the resulting materials. For instance, the attachment of alkyl chains, such as a hexyl group, can improve the solubility and processability of polythiophenes. The position of the magnesium halide on the thiophene ring also dictates the regiochemistry of subsequent reactions, which is critical for achieving desired material properties like high charge carrier mobility in regioregular poly(3-alkylthiophenes). acs.org

Academic Research Landscape for 5-Hexyl-2-thienylmagnesium Bromide

The academic research landscape for this compound is primarily focused on its role as a key intermediate in the synthesis of functional organic materials. This specific Grignard reagent is instrumental in the creation of regioregular poly(3-hexylthiophene) (P3HT), a well-studied conducting polymer with applications in organic photovoltaics, field-effect transistors, and light-emitting diodes.

Research in this area often investigates methods to optimize the synthesis of the Grignard reagent itself and its subsequent polymerization. Studies have explored different reaction conditions, catalysts (often nickel-based), and solvents to control the molecular weight, regioregularity, and ultimately the electronic performance of the resulting P3HT. The Grignard metathesis (GRIM) method is a notable advancement that utilizes thienyl Grignard reagents for the controlled synthesis of head-to-tail coupled poly(3-alkylthiophenes). acs.org Furthermore, research delves into the mechanistic aspects of the polymerization process, seeking a deeper understanding of the factors that govern the regioselectivity of the coupling reactions. acs.org

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 655246-81-4 chemsrc.com |

| Molecular Formula | C10H15BrMgS |

| Appearance | Typically used as a solution in a solvent like THF |

Table 2: Related Thienyl Grignard Reagents

| Compound Name | CAS Number | Molecular Formula |

| 2-Thienylmagnesium bromide | 5713-61-1 lookchem.com | C4H3BrMgS lookchem.com |

| 5-Chloro-2-thienylmagnesium bromide | 111762-30-2 sigmaaldrich.com | C4H2BrClMgS sigmaaldrich.com |

| 5-Methyl-2-thienylmagnesium bromide | C5H5BrMgS |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;5-hexyl-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXSRBOBOKRJCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=[C-]S1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hexyl 2 Thienylmagnesium Bromide

Direct Magnesium Insertion into 2-Bromo-5-hexylthiophene (B1278347)

The most common and direct route to 5-Hexyl-2-thienylmagnesium bromide involves the reaction of 2-Bromo-5-hexylthiophene with magnesium metal. This classical Grignard formation is an oxidative insertion of magnesium into the carbon-bromine bond.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of Grignard reagent formation is highly dependent on reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. For the synthesis of thiophene-based Grignard reagents, maintaining a controlled temperature is crucial to minimize side reactions, such as Wurtz-type coupling.

Research into the synthesis of related poly(3-alkylthiophene)s via Grignard metathesis (GRIM) polymerization highlights the importance of reaction control. For instance, in the preparation of the monomeric Grignard reagent from 2,5-dibromo-3-alkylthiophenes, the reaction is typically refluxed for a set period to ensure consumption of the starting bromide. psu.edu Monitoring the reaction progress, often by GC-MS analysis of quenched aliquots, allows for the determination of optimal reaction times, which are typically in the range of 2 hours to ensure over 90% conversion. psu.edursc.org

Table 1: Illustrative Reaction Parameters for Thienyl Grignard Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Gentle Reflux (e.g., in THF ~66°C) | Balances reaction rate with minimizing side reactions. researchgate.net |

| Time | 2-4 hours | Typically sufficient for high conversion of the aryl bromide. psu.edu |

| Mg Stoichiometry | Slight to large excess | A large excess of magnesium can help prevent homo-coupling. orgsyn.org |

Influence of Initiators and Activating Agents

The initiation of a Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. Chemical or mechanical activation methods are often employed to initiate the reaction. Common chemical initiators include small amounts of iodine or 1,2-dibromoethane. nih.gov The latter is particularly effective as it reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh metal surface. nih.gov

For particularly challenging substrates or to enhance reactivity, highly activated magnesium, such as Rieke magnesium (prepared by the reduction of a magnesium salt), can be used. While standard magnesium turnings are generally sufficient for the synthesis of this compound, the principles of activation remain a key tool in a chemist's arsenal (B13267) for optimizing Grignard reactions.

Solvent Systems and Their Effects on Grignard Formation

The choice of solvent is critical in Grignard reagent synthesis, as it must solvate the organomagnesium species to form a stable complex, often referred to as the Schlenk equilibrium. nih.gov Ethereal solvents are almost exclusively used for this purpose.

Tetrahydrofuran (B95107) (THF) is a very common solvent for the formation of thienylmagnesium halides due to its excellent solvating power for the Grignard reagent. rsc.orgresearchgate.net Diethyl ether is another traditional choice, though THF often provides superior results for aryl and heteroaryl halides. A systematic evaluation of solvents for various Grignard reactions demonstrated that 2-Methyltetrahydrofuran (2-MeTHF), a renewable alternative, can offer performance equal to or superior to THF, notably in suppressing by-product formation. researchgate.net The solvent's ability to coordinate to the magnesium center stabilizes the reagent and influences its reactivity in subsequent steps. researchgate.netnih.gov

Table 2: Comparison of Common Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Features |

|---|---|---|---|

| Diethyl Ether | 34.6 | 4.3 | Traditional solvent, lower boiling point, can be prone to peroxide formation. |

| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent solvating power, widely used for heteroaromatic Grignards. rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 6.2 | Greener alternative, can suppress Wurtz coupling by-products. researchgate.net |

Halogen-Magnesium Exchange Approaches

An alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. This method involves the reaction of an organomagnesium reagent (R-MgX) with an organic halide, and it can be particularly useful for preparing Grignard reagents from less reactive halides or when specific regioselectivity is required.

Regioselective Metalation Strategies

For a substrate like 2,5-dihalogenated-3-hexylthiophene, a halogen-magnesium exchange can offer a regioselective route to the desired Grignard reagent. The exchange rate is typically faster for iodine than for bromine, and for bromine than for chlorine. By treating a 2-bromo-5-iodohexylthiophene with a simple alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), the exchange would preferentially occur at the more reactive carbon-iodine bond. clockss.org

The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, significantly enhances the rate and efficiency of Br-Mg and I-Mg exchanges. clockss.orgresearchgate.net This enhanced reactivity allows the exchange to proceed under mild conditions, often at low temperatures, which can improve the functional group tolerance and selectivity of the reaction. clockss.org For thiophene (B33073) systems, this control is essential to prevent undesired reactions at other positions of the heterocyclic ring. nih.govnih.gov

Comparative Analysis of Precursor Halides

The nature of the halogen atom in the precursor is a determining factor in its reactivity toward both direct magnesium insertion and halogen-magnesium exchange. The general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.

In the context of direct magnesium insertion, 2-Bromo-5-hexylthiophene is a common and effective precursor. The corresponding 2-iodo derivative would be more reactive, potentially leading to a faster reaction but also an increased likelihood of side reactions like Wurtz coupling if the reaction conditions are not carefully controlled. The 2-chloro analogue would be significantly less reactive, likely requiring more forcing conditions or the use of highly activated magnesium. nih.gov

For halogen-magnesium exchange, this reactivity difference is exploited to achieve selectivity. Studies on the synthesis of poly(3-hexylthiophene) have utilized 2-bromo-5-iodo-3-hexylthiophene as a monomer. rsc.orgacs.org Treatment with a Grignard reagent results in selective exchange at the iodo-position. This highlights that while 2-Bromo-5-hexylthiophene is the standard precursor for direct synthesis, other halides can be employed in more complex strategies to achieve specific synthetic goals. Investigations into Grignard reactions have also noted a "halide effect," where the specific halide on the magnesium reagent (e.g., MgBr vs. MgI) can influence the stereoselectivity of subsequent reactions, a factor that could be relevant depending on the ultimate application of the this compound. nih.gov

Related Preparative Routes to Hexyl-Thienyl Organometallics

The synthesis of this compound is part of a broader family of synthetic routes that provide access to a variety of hexyl-thienyl organometallic reagents. These related compounds, featuring metals such as lithium, zinc, tin, and silicon, offer a versatile toolkit for chemists, each with unique reactivity profiles and applications, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The starting material for many of these preparations is often a halogenated derivative of 3-hexylthiophene, such as 2-bromo-5-hexylthiophene or 2,5-dibromo-3-hexylthiophene (B54134). erowid.org

Hexyl-Thienyl Lithium Compounds

Organolithium reagents are known for their high reactivity and are fundamental in many organic transformations. The preparation of 5-hexyl-2-thienyllithium typically proceeds via a lithium-halogen exchange reaction. This method is highly efficient and widely used for generating potent carbon-based nucleophiles.

A common approach involves the reaction of 2-bromo-5-hexylthiophene with an alkyllithium reagent, such as n-butyllithium, at low temperatures in an inert solvent like diethyl ether or tetrahydrofuran (THF). rsc.orgchembk.com The reaction is generally rapid and proceeds with high yield. rsc.org

| Precursor | Reagents | Solvent | Conditions | Product |

| 2-Bromo-5-hexylthiophene | n-Butyllithium | Diethyl Ether | -70°C to room temperature | 5-Hexyl-2-thienyllithium |

This interactive table summarizes the typical synthesis of 5-Hexyl-2-thienyllithium.

Hexyl-Thienyl Zinc Compounds

Organozinc reagents have gained prominence due to their tolerance of a wide range of functional groups and their utility in cross-coupling reactions, such as the Negishi coupling. The preparation of 5-hexyl-2-thienylzinc halides can be achieved through several methods.

One direct route involves the reaction of 2-bromo-5-hexylthiophene with activated zinc metal. erowid.org Another common strategy is the transmetalation of a pre-formed organolithium or Grignard reagent with a zinc halide salt, like zinc chloride (ZnCl₂). For instance, 5-hexyl-2-thienyllithium can be treated with ZnCl₂ to afford the corresponding diorganozinc species or the organozinc halide.

A notable synthesis involves the reaction of 2,5-dibromo-3-hexylthiophene with active zinc, which can selectively yield 2-bromo-5-(bromozincio)-3-hexylthiophene. erowid.org This intermediate is valuable for subsequent polymerization reactions. Commercially available solutions of related compounds like 2-thienylzinc bromide in THF are also utilized as starting points in more complex syntheses. sigmaaldrich.com

| Precursor | Reagents | Solvent | Conditions | Product |

| 2,5-Dibromo-3-hexylthiophene | Activated Zinc | Tetrahydrofuran (THF) | Not specified | 2-Bromo-5-(bromozincio)-3-hexylthiophene |

| 2-Bromo-5-hexylthiophene | Zinc metal, LiCl | Tetrahydrofuran (THF) | Room temperature | 5-Hexyl-2-thienylzinc bromide |

This interactive table outlines preparative routes for Hexyl-Thienyl Zinc Compounds.

Hexyl-Thienyl Tin Compounds

Organotin reagents, or stannanes, are crucial intermediates in Stille cross-coupling reactions, which are prized for their mild reaction conditions and broad substrate scope. The synthesis of 5-hexyl-2-thienylstannanes can be accomplished by reacting the corresponding organolithium compound with a trialkyltin halide, such as tributyltin chloride.

This reaction involves the quenching of the highly reactive 5-hexyl-2-thienyllithium with the electrophilic tin species, leading to the formation of a stable organotin compound that can be purified and used in subsequent coupling reactions.

| Precursor | Reagents | Solvent | Conditions | Product |

| 5-Hexyl-2-thienyllithium | Tributyltin chloride | Tetrahydrofuran (THF) | Not specified | 5-Hexyl-2-(tributylstannyl)thiophene |

This interactive table details the synthesis of a Hexyl-Thienyl Tin Compound.

Hexyl-Thienyl Silane Compounds

Organosilane compounds are valuable in various chemical transformations, including as precursors for other organometallic reagents and in specific cross-coupling reactions. The preparation of a 5-hexyl-2-thienylsilane can be achieved in a manner analogous to the synthesis of organotin compounds.

The reaction of 5-hexyl-2-thienyllithium with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, provides the corresponding silylated thiophene derivative. This reaction effectively traps the organolithium intermediate to yield a stable and versatile organosilane product.

| Precursor | Reagents | Solvent | Conditions | Product |

| 5-Hexyl-2-thienyllithium | Trimethylsilyl chloride | Tetrahydrofuran (THF) | Not specified | 5-Hexyl-2-(trimethylsilyl)thiophene |

This interactive table illustrates the preparation of a Hexyl-Thienyl Silane Compound.

Reactivity and Fundamental Reaction Pathways of 5 Hexyl 2 Thienylmagnesium Bromide

Cross-Coupling Reactions Involving 5-Hexyl-2-thienylmagnesium Bromide

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile participant in these transformations. The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, is a prominent example where this Grignard reagent is utilized. wikipedia.orgarkat-usa.org This reaction involves the coupling of the Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org

Nickel-catalyzed Kumada coupling is a cost-effective and efficient method for forming carbon-carbon bonds. organic-chemistry.org The reaction is particularly useful for the synthesis of unsymmetrical biaryls and has been employed in the industrial production of various organic compounds. organic-chemistry.org The choice of nickel as a catalyst is advantageous due to its lower cost compared to palladium.

The substrate scope for nickel-catalyzed Kumada coupling with Grignard reagents like this compound is broad, encompassing a variety of aryl and vinyl halides. wikipedia.org However, a limitation is that the halide partner must not react directly with the Grignard reagent. organic-chemistry.org The reaction has been successfully applied to the synthesis of polyalkylthiophenes, demonstrating its utility in polymer chemistry. wikipedia.org

The success of a nickel-catalyzed Kumada coupling reaction is often highly dependent on the nature of the ligand coordinated to the nickel center. Ligands play a crucial role in stabilizing the nickel catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The design and tunability of these ligands are therefore critical areas of research.

For instance, N-heterocyclic carbenes (NHCs) have been identified as a promising class of ligands for nickel-catalyzed cross-coupling reactions. nih.gov The steric and electronic properties of the NHC ligand can be fine-tuned to optimize the reaction outcome. Studies have shown that less hindered, electron-rich NHC ligands can significantly improve the yield of the desired cross-coupling product while minimizing the formation of byproducts. nih.gov Hydroxyphosphine ligands have also been shown to be effective, operating through a nickel/magnesium bimetallic cooperation mechanism. organic-chemistry.org Amido pincer nickel complexes have also been developed for the Kumada cross-coupling of aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org

Table 1: Examples of Ligands in Nickel-Catalyzed Kumada Coupling

| Ligand Type | Example | Application | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Cross-coupling of aryl chlorides and aryl ethers. organic-chemistry.org | organic-chemistry.org |

| Hydroxyphosphine | (2-Hydroxy-4-methoxyphenyl)diphenylphosphine | Cross-coupling through nickel/magnesium bimetallic cooperation. organic-chemistry.org | organic-chemistry.org |

| Amido Pincer | Bis(2-N-phenyl-N-methylaminoethyl)amine | Kumada cross-coupling of aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org | organic-chemistry.org |

The generally accepted mechanism for nickel-catalyzed Kumada coupling involves a catalytic cycle with nickel in different oxidation states. researchgate.net The cycle is believed to initiate with the reduction of a Ni(II) precatalyst by the Grignard reagent to a catalytically active Ni(0) species. This Ni(0) species then undergoes oxidative addition with the organic halide to form a Ni(II) intermediate. Transmetalation with the Grignard reagent, where the organic group from the Grignard is transferred to the nickel center, is followed by reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.

However, recent studies suggest that the catalytic cycle may be more complex. For example, a Ni(I)-Ni(III) catalytic cycle has been proposed for certain Kumada cross-coupling reactions. researchgate.netrhhz.net Mechanistic investigations using techniques like UV/Vis and electron paramagnetic resonance (EPR) spectroscopy have indicated the presence of Ni(I) intermediates as the catalytically active species in some cases. researchgate.net The exact mechanism can be influenced by factors such as the nature of the ligand, the substrate, and the reaction conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon bonds in organic synthesis. researchgate.net While often associated with other organometallic reagents like boronic acids (Suzuki coupling) or organostannanes (Stille coupling), Grignard reagents such as this compound are also effective coupling partners in palladium-catalyzed Kumada-type reactions. wikipedia.org These reactions offer high chemoselectivity and broad functional group tolerance. researchgate.net

The choice of the palladium precursor is a critical parameter for a successful cross-coupling reaction. Common precursors include palladium(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), as well as palladium(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.org These precursors are typically activated in situ to generate the catalytically active Pd(0) species.

The activation process often involves reduction of a Pd(II) precursor in the presence of the Grignard reagent itself or an added phosphine (B1218219) ligand. The selection of the appropriate ligand is crucial for stabilizing the Pd(0) catalyst and influencing its reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) have proven effective in promoting the coupling of Grignard reagents with aryl bromides. organic-chemistry.org

Table 2: Common Palladium Precursors and Ligands

| Precursor | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Tri-tert-butylphosphine | Cross-coupling of cyclopropylmagnesium bromide with aryl bromides. organic-chemistry.org | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | Suzuki-Miyaura coupling of heteroaryl compounds. scispace.com | scispace.com |

| (DrewPhos)₂PdCl₂ | DrewPhos | Alkylation of monochlorosilanes with Grignard reagents. nih.gov | nih.gov |

Palladium-catalyzed cross-coupling reactions using this compound are highly effective for the formation of both aryl-aryl and aryl-alkenyl bonds. The coupling of this Grignard reagent with various aryl halides provides a direct route to substituted biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. researchgate.net

Similarly, the reaction with vinyl halides allows for the synthesis of aryl-alkenyl compounds. This transformation is valuable for constructing conjugated systems and for the synthesis of complex natural products and other organic molecules. The stereochemistry of the vinyl halide is often retained during the coupling process, providing a stereoselective method for the synthesis of substituted alkenes.

Other Transition Metal-Catalyzed Coupling Reactions

The most significant application of this compound is in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a widely studied conductive polymer for organic electronic applications. This polymerization proceeds via a nickel-catalyzed cross-coupling mechanism known as the Grignard Metathesis (GRIM) polymerization, which is a type of Kumada catalyst-transfer polycondensation.

The process begins with the formation of a Grignard reagent from a dihalo-3-hexylthiophene monomer, typically 2,5-dibromo-3-hexylthiophene (B54134). A magnesium-halogen exchange reaction, often using a simple alkyl Grignard reagent like tert-butylmagnesium chloride, selectively occurs at the more reactive 5-position of the thiophene (B33073) ring, yielding 2-bromo-5-magnesiobromo-3-hexylthiophene. This in-situ-formed Grignard species is the key monomer for the polymerization.

Upon the addition of a nickel(II) catalyst, commonly featuring a diphosphine ligand such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), the polymerization is initiated. The mechanism is believed to follow a "living" chain-growth pathway, where the nickel catalyst inserts into the carbon-bromine bond of one monomer and then undergoes transmetalation with the Grignard moiety of another monomer, coupling them together and regenerating the active catalyst at the end of the growing polymer chain. This catalyst-transfer mechanism allows for controlled molecular weights and narrow polydispersity indices.

The reaction can be conceptualized by the following steps:

Initiation : The Ni(II) precatalyst is activated, and oxidative addition of the C-Br bond of a monomer unit to the Ni(0) species occurs.

Propagation : The resulting organonickel complex undergoes transmetalation with another thienylmagnesium bromide monomer.

Reductive Elimination : A C-C bond is formed, extending the polymer chain and keeping the nickel catalyst at the active chain end, ready for the next monomer addition.

This living nature of the GRIM polymerization allows for the synthesis of well-defined block copolymers and end-functionalized polymers by introducing different monomers or terminating agents at a specific time.

Table 1: Catalysts Used in GRIM Polymerization of Thienyl Grignard Reagents

| Catalyst | Monomer System | Observations | Reference |

| Ni(dppp)Cl₂ | 2,5-dibromo-3-hexylthiophene / t-BuMgCl | Forms "living" polymer chains; allows for end-capping. | |

| Ni(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene / Alkyl-MgCl | Generates regioregular, low-polydispersity P3HT. | |

| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesium-3-alkylthiophene | Shows that the molecular weight is a function of the monomer-to-initiator ratio. |

Nucleophilic Addition Chemistry

As a strong organometallic nucleophile, this compound readily attacks polarized unsaturated bonds, most notably carbon-oxygen double bonds in carbonyl compounds.

Conjugate Addition to Activated Olefins

While Grignard reagents can add to α,β-unsaturated carbonyls (enones) in either a direct 1,2-fashion (attacking the carbonyl carbon) or a conjugate 1,4-fashion (Michael addition), the 1,2-addition is often dominant. However, the 1,4-pathway can be strongly favored by the addition of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or complexes formed from CuCN and lithium chloride.

In a typical copper-catalyzed conjugate addition, the Grignard reagent first undergoes transmetalation with the Cu(I) salt to form a Gilman-like organocuprate species in situ. This softer nucleophile then selectively attacks the β-carbon of the activated olefin. The resulting enolate is subsequently protonated during aqueous workup to yield the 1,4-adduct.

For this compound, the reaction with an enone like cyclohexenone in the presence of a copper catalyst would be expected to yield 3-(5-hexyl-2-thienyl)cyclohexanone. This method provides a powerful tool for forming carbon-carbon bonds and introducing the hexyl-thienyl moiety into more complex molecular frameworks.

Addition to Carbonyl Compounds and Their Derivatives

The reaction of this compound with aldehydes and ketones is a fundamental and highly efficient method for synthesizing secondary and tertiary alcohols, respectively. The nucleophilic thienyl carbanion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. This intermediate is then protonated upon acidic workup to yield the final alcohol product.

Reaction with Aldehydes : Addition to an aldehyde, such as acetaldehyde, produces a secondary alcohol, for example, 1-(5-hexyl-2-thienyl)ethanol.

Reaction with Ketones : Addition to a ketone, such as acetone, yields a tertiary alcohol, like 2-(5-hexyl-2-thienyl)propan-2-ol.

Reaction with Esters : The reaction with esters, like ethyl acetate, proceeds through two additions. The first addition forms a ketone intermediate, which is highly reactive towards the Grignard reagent still present in the mixture. A second equivalent of the Grignard reagent immediately adds to this ketone, resulting in a tertiary alcohol where two identical substituents have been introduced. The reaction with ethyl acetate would therefore yield 2,2-bis(5-hexyl-2-thienyl)propan-2-ol after workup.

Table 2: Expected Products from Nucleophilic Addition Reactions

| Carbonyl Substrate | Intermediate | Final Product (after workup) | Product Class |

| Formaldehyde | Magnesium alkoxide | (5-Hexyl-2-thienyl)methanol | Primary Alcohol |

| Acetaldehyde | Magnesium alkoxide | 1-(5-Hexyl-2-thienyl)ethanol | Secondary Alcohol |

| Acetone | Magnesium alkoxide | 2-(5-Hexyl-2-thienyl)propan-2-ol | Tertiary Alcohol |

| Ethyl Acetate | Ketone | 2-(5-Hexyl-2-thienyl)-3-(5-hexyl-2-thienyl)pentan-3-ol | Tertiary Alcohol |

Reactions with Other Electrophilic Substrates

Beyond carbonyl compounds, the nucleophilicity of this compound allows it to react with a variety of other electrophiles to introduce the thienyl group or to further functionalize the thiophene ring itself.

Reaction with Electrophilic Halides

This compound can react with sources of electrophilic halogens to produce halogenated thiophenes. For instance, reaction with bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the formation of 2-bromo-5-hexylthiophene (B1278347). This type of reaction is useful for synthesizing the very monomers used in GRIM polymerizations if starting from a different precursor. Similarly, reaction with iodine (I₂) would yield 2-iodo-5-hexylthiophene. These reactions proceed rapidly to replace the magnesium bromide moiety with a halogen atom.

Functionalization with Heteroatom Electrophiles

The carbon-magnesium bond can be readily cleaved by a range of heteroatom electrophiles, providing a direct route to thiophenes functionalized with sulfur, silicon, phosphorus, or other elements at the C2 position.

Silylation : Reaction with a chlorosilane, such as trimethylsilyl (B98337) chloride (TMSCl), effectively traps the Grignard reagent to form 2-(trimethylsilyl)-5-hexylthiophene. This reaction is often used to protect a reactive site or to facilitate subsequent reactions.

Sulfenylation : Reaction with a disulfide, like diphenyl disulfide ((PhS)₂), would introduce a thioether linkage, yielding 2-(phenylthio)-5-hexylthiophene.

Phosphorylation : Electrophiles such as phosphoryl chloride (POCl₃) or chlorodiphenylphosphine (B86185) can be used to introduce phosphorus-containing groups, which are valuable for modifying the electronic properties of the thiophene unit or for use as ligands.

This versatility makes this compound a key building block not only for polymers but also for a wide range of functionalized small molecules.

Applications of 5 Hexyl 2 Thienylmagnesium Bromide in Advanced Chemical Synthesis

Polymerization Chemistry: Synthesis of Conjugated Polymers

The most significant application of hexyl-thienylmagnesium bromide reagents is in the polymerization of thiophene (B33073) derivatives to produce poly(3-hexylthiophene) (P3HT). This polymer is a benchmark material in organic electronics due to its excellent charge-transport properties and absorption in the visible spectrum. The method that revolutionized the synthesis of P3HT with controlled properties is the Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. researchgate.netrsc.org This technique utilizes nickel or palladium catalysts to facilitate the cross-coupling of thienyl Grignard reagents in a chain-growth manner, offering unprecedented control over the polymer's molecular architecture. nih.govresearchgate.net

KCTP is a powerful method for synthesizing well-defined conjugated polymers. nih.gov In the context of P3HT synthesis, the process typically starts with a dihalothiophene monomer, such as 2,5-dibromo-3-hexylthiophene (B54134). This monomer is then reacted with an alkyl Grignard reagent (e.g., isopropylmagnesium chloride) to form a thienylmagnesium halide monomer in situ. umich.edu The subsequent addition of a nickel catalyst initiates a chain-growth polymerization process. rsc.orgtdl.org

Unlike traditional step-growth condensation polymerizations that produce polymers with broad molecular weight distributions, KCTP proceeds via a chain-growth mechanism. acs.orgresearchgate.net This discovery was a significant breakthrough, enabling the synthesis of conjugated polymers with low polydispersity and predictable molecular weights. acs.orgacs.org

The mechanism, termed "catalyst-transfer polycondensation," involves the following key steps researchgate.netacs.org:

Initiation: The polymerization can be initiated from the catalyst itself reacting with the first monomer units or from a pre-synthesized initiator complex. An active Ni(0) species is generated, which undergoes oxidative addition to the C-Br bond of a monomer or a dimer. acs.org

Propagation: The core of the chain-growth nature lies in the intramolecular transfer of the catalyst along the growing polymer chain. After a reductive elimination step that forms a new C-C bond and extends the polymer chain, the Ni(0) catalyst does not dissociate into the solution. Instead, it is believed to coordinate with the π-system of the conjugated polymer and "walk" or transfer to the terminal carbon-halogen bond of the same chain. acs.orgnii.ac.jp

Transmetalation: A new Grignard monomer from the solution then undergoes transmetalation with the nickel center on the polymer chain end.

Reductive Elimination: This is followed by another reductive elimination, which couples the new monomer unit to the chain and regenerates the Ni(0) catalyst, ready for the next intramolecular transfer.

This process continues, with the catalyst remaining associated with a single polymer chain, leading to the defining characteristics of a living polymerization: a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions. acs.orgacs.org

A key advantage of the KCTP chain-growth mechanism is the ability to control the polymer's number-average molecular weight (Mn). The Mn can be precisely controlled by adjusting the initial feed ratio of the monomer to the catalyst. researchgate.netacs.org Lowering the catalyst loading results in fewer propagating chains, leading to higher molecular weight polymers. researchgate.net Research has demonstrated a linear relationship between Mn and the monomer-to-catalyst ratio, a hallmark of a controlled polymerization. acs.orgacs.org

The living nature of KCTP also allows for high fidelity in controlling the polymer end-groups. The polymerization can be intentionally terminated by adding specific reagents, a process known as end-capping. This allows for the introduction of various functional groups at the chain end, which can be used to tailor the polymer's properties or to synthesize more complex structures like block copolymers. tdl.org For instance, adding reagents like allyl magnesium bromide can introduce functional allyl end-groups. tdl.org

| [Monomer]/[Catalyst] Ratio | Theoretical Mn (kg/mol) | Experimental Mn (kg/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| 50 | 8.3 | 9.1 | 1.39 | acs.org |

| 100 | 16.6 | 17.5 | 1.35 | acs.org |

| 200 | 33.2 | 30.1 | 1.30 | acs.org |

| ~27 | - | 10.9 | 1.6 | nih.gov |

| ~108 | - | 38.9 | 1.8 | nih.gov |

The electronic properties of P3HT are critically dependent on its regioregularity, which refers to the orientation of the hexyl side chains along the polymer backbone. rsc.orgcmu.edu A high degree of head-to-tail (HT) coupling leads to a more planar backbone, facilitating better π-orbital overlap and enhanced charge carrier mobility. Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation. cmu.edu

The GRIM/KCTP method inherently produces highly regioregular P3HT (typically >95% HT). acs.org This high selectivity arises from the initial Grignard metathesis reaction. When 2,5-dibromo-3-hexylthiophene reacts with an alkylmagnesium halide, a mixture of two regioisomeric Grignard intermediates is formed: 2-bromo-3-hexyl-5-bromomagnesiothiophene and the more sterically hindered 2-bromomagnesio-3-alkyl-5-bromothiophene. acs.org The nickel catalyst preferentially reacts with the less sterically hindered isomer, leading to the selective incorporation of monomers in a head-to-tail fashion throughout the polymerization. tdl.orgacs.org

The living, chain-growth nature of KCTP makes it an ideal method for synthesizing well-defined block copolymers. rsc.org These materials, which consist of two or more distinct polymer chains covalently linked together, are of great interest for creating self-assembling materials with unique nanostructures and combined functionalities.

Rod-coil block copolymers, combining a rigid conjugated block like P3HT with a flexible, insulating block like polystyrene (PS) or poly(methyl methacrylate) (PMMA), can be synthesized. This is often achieved by first preparing an end-functionalized P3HT macroinitiator using KCTP, which is then used to initiate the polymerization of the second monomer via a different mechanism, such as atom transfer radical polymerization (ATRP). tdl.org

More advanced all-conjugated rod-rod block copolymers can also be prepared by the sequential addition of different thiophene-based monomers during a living KCTP process. tdl.org Furthermore, the synthesis of regioblock copolymers, where a highly regioregular P3HT block is connected to a regiorandom P3HT block, has been reported. rsc.org These specialized architectures allow for fine-tuning the crystalline behavior and morphology of the resulting materials. rsc.org Recently, a one-pot synthesis of a PMMA-b-P3HT-b-PMMA triblock copolymer was achieved through a tandem KCTP and Suzuki–Miyaura coupling reaction. rsc.org

The choice of catalyst is crucial for achieving a controlled polymerization in KCTP. The most commonly and successfully used catalysts are nickel(II) complexes bearing bidentate phosphine (B1218219) ligands. nih.gov

Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)) : This is one of the most effective and widely studied catalysts for the KCTP of P3HT. researchgate.net It promotes a living chain-growth mechanism, yielding polymers with controlled molecular weights and low polydispersities. researchgate.netacs.org

Ni(dppe)Cl₂ ([1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)) : This catalyst is also frequently used and exhibits similar performance to Ni(dppp)Cl₂ in many cases. ru.nl

Palladium-based Catalysts : While nickel catalysts are predominant for KCTP, palladium catalysts are also employed in related cross-coupling polymerizations. nih.govrsc.org For instance, an air-tolerant KCTP method has been developed using a Pd-PEPPSI-IPent precatalyst with an organozinc monomer, which is generated in situ from the initial Grignard reagent. umich.edu This approach simplifies the reaction setup by avoiding the need for strictly inert atmospheres. umich.eduumich.edu

The interaction between the catalyst and the polymer chain is complex. In some cases, the catalyst can become trapped in off-cycle, non-propagating states, which can stall the polymerization. For example, when polymerizing more electron-rich monomers like thieno[3,2-b]thiophene, Ni catalysts can form stable Ni(II) complexes through oxidative insertion into C–S bonds, acting as catalyst traps. nih.govacs.org Understanding these catalyst-monomer interactions is key to expanding the scope of KCTP to a wider range of conjugated polymers.

| Catalyst | Monomer Type | Polymerization Method | Key Features | Reference |

|---|---|---|---|---|

| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | KCTP/GRIM | Living chain-growth, high regioregularity, controlled Mn, low PDI. | researchgate.netacs.org |

| Ni(dppe)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | KCTP/GRIM | Effective for living polymerization; used for hyperbranched polymers. | ru.nlnih.gov |

| Pd-PEPPSI-IPent | Organozinc derivative of 3-hexylthiophene | Negishi-based KCTP | Air-tolerant synthesis, chain-growth mechanism. | umich.edu |

| Pd(PPh₃)₂Cl₂ | Thienyl Grignard Reagents | Kumada Coupling | Used for synthesis of small molecules and oligomers. | rsc.org |

Kumada Catalyst Transfer Polycondensation (KCTP) utilizing 5-Hexyl-2-thienylmagnesium Bromide (or related hexyl-thienyl analogs)

Oligothiophene Synthesis and Extension of π-Conjugated Systems

This compound is a pivotal Grignard reagent in the synthesis of oligothiophenes and the extension of π-conjugated systems. Its utility stems from its role as a nucleophilic thiophene unit that can readily participate in cross-coupling reactions, forming the backbone of these conjugated materials.

Controlled Oligomerization for Defined Lengths

The controlled synthesis of oligothiophenes with precise lengths is crucial for tuning their electronic and optical properties. This compound is a key monomer precursor in living polymerization techniques, such as Kumada Catalyst-Transfer Polycondensation (KCTP). rsc.orgnih.gov In this method, a nickel catalyst activates the polymerization of a thiophene monomer, which is generated in situ from the corresponding dihalothiophene and a Grignard reagent. The "living" nature of this polymerization allows for the synthesis of poly(3-hexylthiophene) (P3HT) with a controlled molecular weight and a narrow molecular weight distribution. nih.govresearchgate.net

The process typically involves the reaction of 2,5-dibromo-3-hexylthiophene with a Grignard reagent like isopropylmagnesium chloride to form the reactive monomer, 2-bromo-5-chloromagnesio-3-hexylthiophene. rsc.org This monomer then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl2. nih.govresearchgate.net The molecular weight of the resulting polymer is directly proportional to the ratio of the consumed monomer to the initial catalyst concentration. nih.gov This level of control is essential for producing oligothiophenes with well-defined conjugation lengths, which in turn dictates their performance in electronic devices.

Table 1: Parameters in Controlled Polymerization of 3-Hexylthiophene

| Parameter | Description | Significance |

|---|---|---|

| Monomer | 2-bromo-5-chloromagnesio-3-hexylthiophene | The reactive species that undergoes polymerization. |

| Catalyst | Ni(dppp)Cl2, Ni(dppe)Cl2 | Initiates and propagates the polymerization. nih.govru.nl |

| Polymerization Method | Kumada Catalyst-Transfer Polycondensation (KCTP) | Enables controlled, chain-growth polymerization. rsc.orgnih.gov |

| Molecular Weight Control | Dependent on [monomer]/[catalyst] ratio | Allows for the synthesis of polymers with defined lengths. nih.gov |

| Regioregularity | Head-to-tail (HT) coupling | Maximizes π-orbital overlap and charge carrier mobility. |

Construction of Complex Oligomeric Architectures

Beyond linear chains, this compound is instrumental in constructing more complex oligomeric architectures, such as block copolymers and hyperbranched polymers. These structures offer unique properties by combining the electronic characteristics of polythiophene with the physical properties of other polymer blocks or by creating highly branched, three-dimensional conjugated systems.

Furthermore, this compound can be derived from AB2-type monomers to create hyperbranched polymers through KCTP. nih.govnih.gov For example, the polymerization of a monomer like 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene, after conversion to its Grignard derivative, yields a hyperbranched poly(thienylene-phenylene) with a high degree of branching. nih.govnih.gov These hyperbranched structures possess a high density of functional groups and unique solution and solid-state properties compared to their linear analogs.

Table 2: Examples of Complex Oligomeric Architectures from this compound Precursors

| Architecture | Monomer/Initiator System | Resulting Polymer | Potential Application |

|---|---|---|---|

| Diblock Copolymer | P3HT macroinitiator + 2-vinyl pyridine | P3HT-b-P2VP | Self-assembled nanostructures for organic electronics. nsrrc.org.tw |

| Triblock Copolymer | P3HT macroinitiator + methyl methacrylate | PMMA-b-P3HT-b-PMMA | Flexible conductive materials. rsc.orgcmu.edu |

| Hyperbranched Polymer | 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene Grignard | Hyperbranched poly(thienylene-phenylene) | Solution-processable electronic materials. nih.govnih.gov |

Role as a Building Block in Complex Organic Molecule Assembly

The reactivity of this compound makes it a versatile building block for the assembly of complex organic molecules, extending beyond simple oligomerization.

Synthesis of Functionalized Thiophene Derivatives

This compound can be reacted with a variety of electrophiles to introduce functional groups onto the thiophene ring. This allows for the synthesis of a wide range of functionalized thiophene derivatives that can serve as monomers for polymerization or as components in more complex molecular systems. For example, the reaction of a P3HT chain end, which can be considered a polymeric Grignard reagent, with an appropriate electrophile can introduce specific end-group functionalities. cmu.edu This approach is crucial for creating materials with tailored properties, such as improved solubility, specific electronic characteristics, or the ability to bind to other molecules.

Integration into Multi-component Systems (e.g., fullerene conjugates via linkage chemistry)

In the field of organic photovoltaics, the combination of an electron-donating material with an electron-accepting material is essential. Poly(3-hexylthiophene), synthesized from this compound precursors, is a widely used electron donor, while fullerenes and their derivatives are common electron acceptors. rsc.org The integration of these two components can be achieved through blending or by covalently linking them to form donor-acceptor dyads or triads.

Auxiliary Role in Nanomaterial Fabrication

While not a direct application of this compound itself, related thiophene-based Grignard reagents have been shown to play an auxiliary role in the fabrication of nanomaterials. For example, 5-chloro-2-thienylmagnesium bromide has been used as an additive in the synthesis of silver nanowires. rsc.orgrsc.org In this process, the Grignard reagent is believed to facilitate the in-situ formation of silver halide nanoparticles, which then act as seeds for the growth of the nanowires. rsc.orgrsc.org This suggests that thiophene Grignard reagents can be employed to control the nucleation and growth of inorganic nanostructures.

Additionally, poly(3-hexylthiophene), synthesized from its corresponding Grignard precursor, can be used to form nanocomposites with materials like iron disulfide (FeS2) nanoparticles. researchgate.net In these composites, the P3HT acts as a conductive polymer matrix, and the in-situ polymerization in the presence of the nanoparticles ensures good dispersion and interfacial contact, which is beneficial for the electronic properties of the composite material. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dibromo-3-hexylthiophene |

| isopropylmagnesium chloride |

| 2-bromo-5-chloromagnesio-3-hexylthiophene |

| Ni(dppp)Cl2 |

| Ni(dppe)Cl2 |

| Poly(3-hexylthiophene) (P3HT) |

| Poly(2-vinyl pyridine) (P2VP) |

| Poly(methyl methacrylate) (PMMA) |

| 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene |

| Fullerene |

| Thieno[2,3-b]thiophene |

| 5-chloro-2-thienylmagnesium bromide |

| Silver Nanowires |

Influence on Growth Mechanisms of Metal Nanostructures (e.g., silver nanowires, via related thienyl Grignards)

The use of thienyl Grignard reagents, such as 5-chloro-2-thienylmagnesium bromide, has been shown to be a novel and effective strategy in controlling the synthesis of metal nanostructures, particularly ultra-fine silver nanowires (AgNWs). rsc.orgresearchgate.netrsc.org Research has demonstrated that these organic auxiliaries can produce AgNWs with diameters below 20 nm, a significant achievement for applications in flexible electronics where high transmittance and low haze are critical. espublisher.comnih.gov

In a typical polyol synthesis of AgNWs, a capping agent like poly(vinylpyrrolidone) (PVP) and a silver source such as silver nitrate (B79036) (AgNO₃) are used. rsc.org The introduction of a thienyl Grignard reagent, in this case, 5-chloro-2-thienylmagnesium bromide, serves as a source of halide ions. rsc.org This is a departure from the more traditional use of inorganic halide salts like NaCl or KBr. rsc.orgrsc.org

The key influence of the thienyl Grignard reagent on the growth mechanism is its ability to facilitate the gradual, step-by-step formation of silver halide (AgBr and AgCl) particles as the reaction temperature increases. rsc.orgrsc.org This controlled, slow release of halide ions is believed to promote the formation of smaller silver halide seeds. rsc.org Subsequently, these smaller seeds lead to the in situ growth of ultra-fine AgNWs on their surface. rsc.org This method has successfully produced AgNWs with average diameters of approximately 15 nm and aspect ratios exceeding 1000. rsc.orgresearchgate.netnih.gov

The molar ratio of the Grignard reagent to the silver nitrate precursor is a critical parameter in controlling the final dimensions of the nanowires. rsc.org For instance, in the synthesis using 5-chloro-2-thienylmagnesium bromide, a specific molar ratio relative to AgNO₃ was found to be optimal for producing these high-aspect-ratio nanowires. rsc.org

| Parameter | Value/Observation | Reference |

|---|---|---|

| Grignard Reagent Used | 5-chloro-2-thienylmagnesium bromide | rsc.orgresearchgate.netrsc.org |

| Resulting Nanostructure | Silver Nanowires (AgNWs) | rsc.org |

| Average Diameter | ~15 nm | rsc.orgnih.gov |

| Aspect Ratio | > 1000 | rsc.orgresearchgate.net |

| Key Influence | Step-by-step formation of smaller AgBr and AgCl particles | rsc.orgrsc.org |

Chemical Role in Nanocrystal Formation

The primary chemical role of a thienyl Grignard reagent like 5-chloro-2-thienylmagnesium bromide in nanocrystal formation is to act as a halide source for the creation of seed particles. rsc.org In the context of silver nanowire synthesis, the Grignard reagent, which has the general formula R-Mg-X, provides both bromide (Br⁻) and, in the case of the chloro-substituted analog, chloride (Cl⁻) ions. rsc.org

The proposed mechanism involves the following key steps:

Halide Release: As the reaction mixture is heated, the 5-chloro-2-thienylmagnesium bromide decomposes or reacts to release bromide and chloride ions into the solution. rsc.org

Seed Formation: These halide ions react with the silver ions (Ag⁺) from the silver nitrate precursor to form silver halide (AgBr and AgCl) nanocrystals. rsc.org The slow and controlled release of halides from the Grignard reagent, compared to the rapid dissociation of inorganic salts, is advantageous for forming smaller and more uniform seed particles. rsc.orgrsc.org

Nucleation and Growth: These silver halide nanocrystals then serve as seeds for the nucleation and subsequent anisotropic growth of silver nanowires. rsc.org The polyol (ethylene glycol) acts as both the solvent and the reducing agent, reducing Ag⁺ ions to metallic silver (Ag⁰) on the surface of the seeds. The capping agent, PVP, helps to direct the one-dimensional growth into nanowires.

This process, assisted by the thienyl Grignard reagent, has been verified to prompt the production of AgBr and AgCl particles sequentially, which is favorable for the formation of the initial seeds that ultimately lead to the growth of ultra-fine nanowires. rsc.org While the hexyl group in this compound would differ electronically and sterically from the chloro group, the fundamental role of the 2-thienylmagnesium bromide moiety as a bromide ion source for seed formation in nanocrystal synthesis is expected to be analogous.

| Component | Chemical Role | Reference |

|---|---|---|

| 5-chloro-2-thienylmagnesium bromide | Source of Br⁻ and Cl⁻ ions for seed formation | rsc.orgrsc.org |

| Silver Nitrate (AgNO₃) | Source of Ag⁺ ions | rsc.org |

| Ethylene Glycol | Solvent and reducing agent | rsc.org |

| Poly(vinylpyrrolidone) (PVP) | Capping agent, directs anisotropic growth | rsc.org |

| Resulting Seeds | AgBr and AgCl nanocrystals | rsc.org |

Catalysis and Mechanistic Investigations in Reactions of 5 Hexyl 2 Thienylmagnesium Bromide

Nickel Catalysis: Ligand Effects and Reaction Rates

In the GRIM method, a dihalo-3-hexylthiophene monomer is treated with a Grignard reagent to form a thienylmagnesium halide species. This species then undergoes polymerization catalyzed by a nickel complex. The reaction kinetics and the "living" nature of the polymerization, where the catalyst remains associated with the growing polymer chain, are hallmarks of this nickel-catalyzed process. tdl.orgcmu.edu This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. rsc.orgcmu.edu

The reaction rate is significantly influenced by the choice of catalyst and reaction conditions. For instance, nickel-mediated GRIM polymerization proceeds efficiently at room temperature, whereas analogous palladium-catalyzed reactions are considerably slower and often require elevated temperatures to achieve reasonable conversion rates. rsc.org

| Catalyst | Ligand | Temperature (°C) | Reaction Time | Conversion (%) | Polymerization Mechanism | Reference |

| NiCl₂ | dppe | 23 | < 1 hour | >90% | Chain-growth | rsc.org |

| PdCl₂ | dppe | 45 | 24 hours | < 30% | Step-growth | rsc.org |

The ligands coordinated to the nickel center are crucial for modulating its catalytic activity. In the context of reactions involving thienylmagnesium reagents, phosphine (B1218219) ligands are widely employed. Ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp) are standard choices for GRIM polymerization. cmu.educore.ac.uk

The structure of the phosphine ligand affects the stability of the catalytic intermediates and the rate of the elementary steps in the catalytic cycle. For instance, the choice of ligand can influence the solubility and stability of the active nickel catalyst, which in turn affects the polymerization rate and the properties of the resulting polymer. core.ac.uk While much of the work has relied on these established phosphine ligands, research into novel ligand architectures aims to provide finer control over catalysis, potentially leading to improved reaction rates, higher molecular weight polymers, and enhanced material properties. N-heterocyclic carbenes (NHCs) have also emerged as a promising class of ligands for nickel-catalyzed Kumada cross-coupling reactions, valued for their strong electron-donating properties which can facilitate key steps like oxidative addition. nih.govnih.gov

Understanding the structure and behavior of catalytic intermediates is key to optimizing reaction pathways. Kinetic and computational studies have been employed to investigate the mechanism of GRIM polymerization involving hexyl-thienylmagnesium species. These studies suggest that the nickel catalyst acts as an initiator and remains attached to the growing polymer chain end, a characteristic of a living polymerization. tdl.org

Computational models have been used to compare the stability of intermediates in nickel-, palladium-, and platinum-catalyzed reactions. These studies indicate that the stability of the "associated pair" formed after reductive elimination, where the Ni(0) complex is loosely bound to the newly formed thiophene-thiophene bond, is a key factor. The higher stability of this intermediate in the nickel system is believed to facilitate the subsequent intramolecular oxidative addition step, keeping the polymerization in a chain-growth regime. In contrast, palladium is calculated to dissociate from the growing chain, leading to a less controlled step-growth mechanism. tdl.org

Palladium Catalysis: Reactivity and Selectivity in Cross-Couplings

While nickel is the preferred catalyst for the chain-growth polymerization of P3HT, palladium catalysts are also used in cross-coupling reactions involving thienyl Grignard reagents. However, the reactivity and selectivity observed with palladium are distinctly different.

In the context of P3HT synthesis, palladium-mediated polymerization of 2,5-dibromo-3-hexylthiophene (B54134) proceeds via a step-growth mechanism. tdl.org This leads to polymers with lower regioregularity (less than 80% head-to-tail couplings) compared to the highly regioregular polymers obtained with nickel catalysts. tdl.org The slower reaction rates and different mechanistic pathways are attributed to the tendency of the palladium catalyst to dissociate from the polymer chain after the reductive elimination step. tdl.org

In more general Kumada-type cross-couplings, palladium catalysts are effective for coupling aryl Grignard reagents with aryl bromides. organic-chemistry.orgnih.gov The addition of zinc halides can sometimes mediate these reactions, "softening" the Grignard reagent and improving yields. organic-chemistry.orgnih.gov Air-stable palladium precatalysts have also been developed to make these reactions more practical and accessible. umich.edu

Fundamental Mechanistic Pathways of Organometallic Transformations

Oxidative Addition: This is typically the first step in the catalytic cycle, where the metal center's oxidation state and coordination number increase. In the Kumada coupling, a low-valent nickel(0) or palladium(0) species reacts with an organohalide (e.g., an aryl bromide or the dihalo-thiophene monomer). For instance, in GRIM polymerization, after an initial activation phase, a Ni(0) complex undergoes oxidative addition to the C-Br bond at the end of the growing polymer chain. cmu.edu The electron-donating ability of ligands on the nickel center can significantly influence the rate of this step. arkat-usa.org

Reductive Elimination: This is the product-forming step of the catalytic cycle, where a new carbon-carbon bond is formed, and the metal center's oxidation state and coordination number decrease. Two organic groups coupled to the metal center are expelled as a single molecule. In the GRIM mechanism, after transmetalation brings the new monomer unit to the nickel center, reductive elimination couples the monomer to the polymer chain. tdl.orgcmu.edu This step regenerates the low-valent nickel species that can then re-enter the catalytic cycle. Reductive elimination from Ni(II) centers can be challenging and is a critical, often rate-determining, step in many cross-coupling reactions. rsc.org

Transmetalation: This step involves the transfer of an organic group from one metal to another. In the context of this article, the hexyl-thienyl group is transferred from the magnesium of the Grignard reagent to the nickel or palladium catalyst center, which already bears another organic group from the oxidative addition step.

Ar-Ni(II)-X + (5-Hexyl-2-thienyl)-MgBr → Ar-Ni(II)-(2-thienyl-5-hexyl) + MgXBr

This process is critical for bringing the two coupling partners together on the same metal center before reductive elimination can occur. rhhz.net In some nickel-catalyzed reactions, particularly those involving secondary benzylic halides, the transmetalation step can be slow, requiring higher temperatures which can negatively impact enantioselectivity. researchgate.net

Catalyst Transfer Processes: In GRIM polymerization, the mechanism is often referred to as a catalyst-transfer polycondensation. After the reductive elimination step forms a new C-C bond between thiophene (B33073) units, the resulting Ni(0) complex does not diffuse away into the solution. Instead, it is proposed to form an associated pair with the π-system of the newly formed bond and then undergoes a rapid intramolecular oxidative addition to the terminal C-X bond of the polymer chain. tdl.orgcmu.edu This keeps the catalyst associated with a single polymer chain, leading to the observed chain-growth characteristics and controlled molecular weights. tdl.orgcmu.edu

Green Chemistry Principles in Catalytic Reactions

The application of green chemistry principles to the catalytic reactions of 5-hexyl-2-thienylmagnesium bromide is crucial for developing more sustainable and environmentally benign synthetic processes. A significant focus in this area has been on the nickel-catalyzed Kumada catalyst-transfer polycondensation, also known as Grignard Metathesis (GRIM) polymerization, which utilizes a monomer derived from this compound to produce poly(3-hexylthiophene) (P3HT). This polymer is a key material in organic electronics. The green aspects of this catalytic process can be evaluated through several key principles, including the use of renewable resources, atom economy, energy efficiency, and waste reduction.

A prominent example of implementing green chemistry in this context is the substitution of traditional solvents with bio-derived alternatives. Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, but its production from non-renewable petrochemical feedstocks raises environmental concerns. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent alternative as it can be derived from renewable resources such as corncobs and bagasse. nih.gov Research has demonstrated that 2-MeTHF can effectively replace THF in the GRIM polymerization for P3HT synthesis without significantly compromising the molecular weight distribution, regioregularity, or yield of the resulting polymer. core.ac.uk

The use of 2-MeTHF also offers advantages in terms of energy efficiency. Its higher boiling point (around 80°C) compared to THF (around 66°C) allows for reactions to be conducted at elevated temperatures. This can lead to significantly increased reaction rates. For instance, in a flow synthesis of P3HT, utilizing 2-MeTHF at 65°C resulted in a four-fold increase in the reaction rate compared to the standard synthesis in THF at 55°C, achieving full conversion within one minute. core.ac.uk This acceleration of the reaction can lead to lower energy consumption and higher throughput in an industrial setting.

To quantitatively assess the "greenness" of these catalytic reactions, various metrics can be employed, including Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product, and PMI provides a broader measure of the total mass input relative to the mass of the final product.

Below is a comparative analysis of the GRIM polymerization of the monomer derived from this compound, 2-bromo-5-chloromagnesio-3-hexylthiophene, using a standard Ni(dppp)Cl₂ catalyst in both traditional THF and the greener alternative, 2-MeTHF.

Table 1: Comparison of Green Chemistry Metrics for P3HT Synthesis in Different Solvents This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Metric | THF | 2-MeTHF | Ideal Value | Significance |

|---|---|---|---|---|

| Solvent Source | Petrochemical | Renewable | Renewable | Reduces reliance on fossil fuels. |

| Reaction Temperature (°C) | 55 | 65 | Ambient | Higher temperature can increase reaction rate, but may increase energy consumption if not offset by shorter reaction times. |

| Reaction Time | > 1 hour | ~ 1 minute (in flow) | As short as possible | Reduces energy consumption and increases throughput. |

| Atom Economy (%) | High (>95%) | High (>95%) | 100% | High atom economy indicates minimal waste generation at the molecular level. |

| E-Factor (estimated) | Low | Lower | 0 | Lower E-Factor signifies less waste produced. The use of a renewable solvent that can be more easily recycled can contribute to a lower E-Factor. |

Further research into developing catalysts that can operate under even milder conditions, in water, or be easily recovered and reused would further enhance the green credentials of reactions involving this compound. Additionally, conducting a full life cycle assessment (LCA) for the entire process, from the synthesis of the Grignard reagent to the final polymer product, would provide a comprehensive understanding of the environmental footprint and identify further opportunities for improvement. oregonstate.edurwth-aachen.de

Future Prospects and Emerging Research Frontiers for 5 Hexyl 2 Thienylmagnesium Bromide

Development of Sustainable Synthetic Routes to the Compound

The traditional synthesis of Grignard reagents, including 5-Hexyl-2-thienylmagnesium bromide, often relies on volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org Recognizing the environmental and safety concerns, significant research is directed towards greener and more sustainable synthetic methodologies.

A primary focus is the replacement of conventional solvents with more environmentally benign alternatives. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corn cobs and sugarcane bagasse, has emerged as a superior alternative. researchgate.net Studies have shown that 2-MeTHF can be as effective, if not more so, than THF for Grignard reagent formation, often suppressing the formation of undesired Wurtz coupling byproducts. rsc.org Another approach involves developing paste-based methods that drastically reduce the amount of organic solvent required, which in turn minimizes hazardous waste and can simplify reaction conditions by making them less sensitive to ambient moisture and oxygen. sciencedaily.com

Furthermore, continuous flow chemistry offers a transformative approach to the synthesis of organomagnesium compounds. acs.orgnih.govresearchgate.net By passing a solution of the corresponding halide (2-bromo-5-hexylthiophene) over a packed bed of magnesium turnings in a tubular reactor, the Grignard reagent can be generated continuously and safely. researchgate.netacs.org This methodology provides excellent control over the highly exothermic reaction, enhances safety by minimizing the accumulation of large quantities of the reactive species, and allows for efficient, scalable, on-demand production. nih.govacs.org These flow processes can be integrated directly with subsequent reactions, creating streamlined, multi-step syntheses. researchgate.net

Exploration of Novel Catalytic Systems for Unprecedented Reactivities

The reactivity of this compound can be significantly enhanced and diversified through the use of novel catalytic systems. Transition-metal catalysis, particularly with inexpensive and abundant iron salts, has become a major area of exploration. researchgate.net Iron catalysts, such as tris(acetylacetonato)iron(III) [Fe(acac)₃], have proven effective in mediating cross-coupling reactions between Grignard reagents and various organic halides, including those with challenging β-hydrogens. acs.orgacs.org These iron-catalyzed systems offer a cost-effective and less toxic alternative to traditional palladium or nickel catalysts and can tolerate a wide array of functional groups. researchgate.netacs.org This opens up possibilities for coupling this compound with a broader range of electrophiles to create complex functionalized thiophenes.

Iron catalysts are also being employed for the direct activation of C–H bonds. acs.orgnih.gov Research has shown that iron-diamine complexes can catalyze the ortho-arylation of aryl pyridines and imines with Grignard reagents under mild conditions. nih.govchemistryviews.org This strategy could potentially be adapted to functionalize other positions on the thiophene (B33073) ring or on adjacent aromatic systems, bypassing the need for pre-functionalized substrates.

Another frontier is the use of "super-Grignard" or "turbo-Grignard" reagents, which are complexes of Grignard reagents with lithium chloride (RMgX·LiCl). acs.orgrsc.org These enhanced reagents exhibit unique reactivity and solubility compared to their traditional counterparts. acs.org They have shown promise in mediating polymerizations under mild conditions and even display compatibility with reactive hydrogen atoms, a significant departure from the strict anhydrous conditions typically required for Grignard chemistry. acs.orgrhhz.net The application of this technology to this compound could lead to novel polymerization behaviors and reaction pathways.

Table 1: Comparison of Catalytic Systems for Grignard Reagent Reactions

| Catalytic System | Catalyst Example | Key Advantages | Potential Application for this compound |

| Iron-Catalyzed Cross-Coupling | Fe(acac)₃ | Low cost, low toxicity, broad functional group tolerance. researchgate.netacs.org | Coupling with alkyl/aryl halides to synthesize complex thiophene derivatives. acs.org |

| Iron-Catalyzed C-H Activation | Iron-diamine complexes | Direct functionalization of unreactive C-H bonds. acs.orgnih.gov | Arylation of adjacent heterocycles or regioselective functionalization. chemistryviews.org |

| "Turbo-Grignard" Reagents | iPrMgCl·LiCl | Enhanced reactivity, solubility, and functional group tolerance. acs.orgrsc.org | Novel polymerization methods and reactions under less stringent conditions. rhhz.net |

Expansion of Applications in Heterocyclic Compound Synthesis

Beyond its role as a monomer precursor, this compound is a versatile building block for the synthesis of more complex heterocyclic compounds. The Grignard functionality allows for the introduction of a wide range of substituents onto the thiophene ring at the 2-position. This is a cornerstone of thiophene chemistry, enabling the construction of di- and oligothiophenes, which are of significant interest in materials science. nih.gov

The Kumada cross-coupling reaction, where a Grignard reagent is coupled with a halide in the presence of a nickel or palladium catalyst, is a standard method for creating C-C bonds. nih.gov By reacting this compound with various bromo- or iodothiophenes (or other halo-heterocycles), a diverse library of substituted bi- and terthiophenes can be synthesized. nih.govx-mol.com These reactions are often high-yielding and proceed under mild conditions. nih.gov

The Grignard reagent can also be used to introduce other functional groups. For example, carboxylation via reaction with carbon dioxide (CO₂) produces 5-hexyl-2-thiophenecarboxylic acid, a key intermediate for various insecticides and other fine chemicals. nih.gov Reaction with other electrophiles, such as aldehydes, ketones, or nitriles, can furnish alcohols and ketones, respectively, further expanding the synthetic utility of the thiophene core. google.comleah4sci.com

Advances in Polymer Science through Tailored Grignard Chemistry

The most prominent application of this compound is in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark conducting polymer for organic electronics. The Grignard Metathesis (GRIM) polymerization is a powerful chain-growth polycondensation method for this purpose. researchgate.netrsc.orgacs.org In this process, 2,5-dibromo-3-hexylthiophene (B54134) is treated with a simple Grignard reagent like methylmagnesium bromide to initiate a halogen-metal exchange, which then polymerizes. Alternatively, 2-bromo-5-iodo-3-hexylthiophene can be used, where the more reactive iodo-position forms the Grignard species that initiates polymerization. The in-situ formation of a thienyl Grignard species from a dihalothiophene is central to the polymerization mechanism. rsc.org

Future research in this area is focused on achieving greater control over the polymerization process to tailor the properties of the resulting polymer. Kumada Catalyst Transfer Polycondensation (KCTP) is a specific type of GRIM polymerization that can, under ideal conditions, exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weight, low dispersity (Đ), and well-defined end-groups. rsc.orgrsc.org However, achieving this control can be sensitive to reaction conditions, monomer purity, and even the nature of the side chains. rsc.org

Emerging frontiers include the use of novel catalysts and initiators to refine the KCTP process for P3HT and related polymers. acs.org The exploration of "turbo-Grignard" reagents in this context may offer pathways to more robust and controlled polymerizations. rsc.org Furthermore, the living nature of KCTP allows for the synthesis of complex polymer architectures, such as block copolymers, by sequentially adding different monomers. rsc.org This enables the creation of advanced materials where a P3HT block is combined with other functional polymer blocks to create tailored properties for applications in organic photovoltaics, transistors, and sensors.

Table 2: Research Findings in GRIM Polymerization for Poly(3-alkylthiophenes)

| Research Focus | Key Finding | Implication for this compound Chemistry |

| Solvent Effects | Use of the bio-derived solvent 2-MeTHF yields P3HT with similar quality to that produced in THF. researchgate.net | Provides a greener, more sustainable route for industrial P3HT production. |